molecular formula C15H13N3O2 B2893617 1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione CAS No. 860611-93-4

1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione

Cat. No.: B2893617
CAS No.: 860611-93-4
M. Wt: 267.288
InChI Key: AHESAZOCYYCQCH-LRELXJSQSA-N
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Description

1-Methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione is a fused bicyclic heterocyclic compound featuring an imidazo[1,2-a]imidazole core with a 3,5-dione moiety. The structure includes a methyl group at the 1-position and a 3-phenylpropenylidene substituent at the 6-position.

Properties

IUPAC Name

(6E)-1-methyl-6-[(E)-3-phenylprop-2-enylidene]-2H-imidazo[1,2-a]imidazole-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-17-10-13(19)18-14(20)12(16-15(17)18)9-5-8-11-6-3-2-4-7-11/h2-9H,10H2,1H3/b8-5+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHESAZOCYYCQCH-LRELXJSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C1=NC(=CC=CC3=CC=CC=C3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2C1=N/C(=C/C=C/C3=CC=CC=C3)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione can undergo various chemical reactions, including:

Scientific Research Applications

1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Imidazo[1,2-a]Imidazole Derivatives
  • 1H-Imidazo[1,2-a]Imidazole 7-Oxides (): Synthesized via oxidation of 1H-imidazo[1,2-a]imidazoles, these compounds lack the 3,5-dione moiety but share the fused bicyclic core.
  • 1-Benzylideneamino-2,5-Dialkyl-3,6-Diphenylimidazo[1,2-a]Imidazoles (): These derivatives feature bulky aromatic substituents (e.g., phenyl groups) instead of the propenylidene chain. The increased steric hindrance in these analogs could reduce solubility and bioavailability relative to the target compound’s propenylidene side chain .
2.1.2 Pyrroloimidazole Diones
  • NT-11624 (1H-Pyrrolo[1,2-a]Imidazole-2,5-Dione, Dihydro-) ():
    This compound replaces the imidazo[1,2-a]imidazole core with a pyrrolo[1,2-a]imidazole system. The dione moiety is conserved, but the reduced ring size alters electronic properties. NT-11624’s acetylated derivative (CAS 149876-15-3) has a molecular weight of 182.18 g/mol, lower than the target compound’s estimated weight (~300–350 g/mol), suggesting differences in pharmacokinetics .
  • Its smaller size (C₆H₈N₂O₂) may enhance blood-brain barrier penetration compared to the target compound .

Functional Analogs

2.2.1 Dione-Containing Compounds
  • Methazole (3,5-Dione Derivative) ():
    A herbicide with a 3,5-dione moiety but lacking the fused heterocyclic core. Its bioactivity as a pesticide highlights the dione group’s role in electrophilic interactions, though the target compound’s pharmaceutical applications (if any) would differ significantly .
  • Imidazolone-Triazole Hybrids (): These compounds combine imidazolone and triazole rings, exhibiting antifungal activity. While they share hydrogen-bonding motifs (dione and triazole), their monocyclic systems lack the rigidity of the target compound’s bicyclic core .
2.2.2 Pharmacologically Active Imidazobenzimidazoles ():

Twenty 9H-imidazo[1,2-a]benzimidazoles were evaluated for IOP-lowering effects. These molecules feature a benzimidazole fusion instead of an imidazoimidazole core.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Bioactivity
Target Compound Imidazo[1,2-a]imidazole 1-Methyl, 6-(3-phenylpropenylidene) ~300–350 (estimated) Not reported
NT-11624 (CAS 149876-15-3) Pyrrolo[1,2-a]imidazole 1-Acetyldihydro 182.18 Cannabinoid receptor modulation
Dimiracetam Pyrrolo[1,2-a]imidazole None (simple dione) 140.14 Nootropic
9H-Imidazo[1,2-a]Benzimidazole Derivatives Imidazo[1,2-a]benzimidazole Varied aryl groups 250–400 IOP reduction

Key Research Findings

  • Substituent Impact : The propenylidene group in the target compound may enhance π-π stacking interactions with biological targets compared to simpler alkyl or acetyl substituents in analogs like NT-11624 .
  • Pharmacological Potential: While direct data are lacking, structural parallels to IOP-lowering imidazobenzimidazoles suggest the target compound could be repurposed for ocular applications .
  • Synthetic Challenges : The fused imidazoimidazole core requires multi-step synthesis, contrasting with the one-pot methods used for imidazolone-triazole hybrids .

Biological Activity

1-Methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione, a compound with the molecular formula C15H13N3O2C_{15}H_{13}N_3O_2 and a molecular weight of 267.28 g/mol, is part of a class of imidazole derivatives that have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H13N3O2C_{15}H_{13}N_3O_2
  • Molecular Weight : 267.28 g/mol
  • Density : 1.28 g/cm³ (predicted)
  • Boiling Point : 414.1°C (predicted)
  • Acidity Constant (pKa) : -3.14 (predicted) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including the target compound. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines, including murine leukemia and human cervical carcinoma cells.

StudyCell LineIC50 Value (µM)
Patel et al.HeLa1.2 nM
Other derivativesL1210Submicromolar range

The compound's mechanism appears to involve inhibition of key cellular pathways that regulate cell proliferation and survival .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression and metabolic pathways. Notably, it has demonstrated potential as an inhibitor of carbonic anhydrase II, with promising inhibitory constants suggesting effective binding affinity.

CompoundIC50 Value (µM)
This compoundTBD
Related derivative 5f0.025 ± 0.001

This inhibition can lead to altered pH regulation in tumor microenvironments, potentially enhancing the efficacy of other therapeutic agents .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for tumor growth and metastasis.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound could affect signaling pathways involved in cell survival and proliferation.

Case Study 1: Antiproliferative Effects

In vitro studies have shown that the compound significantly reduces cell viability in pancreatic cancer cell lines (SUIT-2, Capan-1). The study utilized the Sulforhodamine B assay to determine IC50 values across varying concentrations.

Case Study 2: Enzyme Inhibition Assays

A comparative analysis was conducted on several imidazole derivatives to assess their inhibitory effects on carbonic anhydrase II. The target compound was included in the screening process alongside structurally similar derivatives.

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